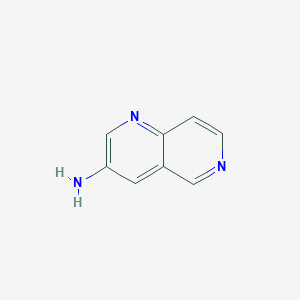

1,6-ナフチリジン-3-アミン

概要

説明

1,6-Naphthyridin-3-amine is a nitrogen-containing heterocyclic compound . It is part of the naphthyridine family, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .

Synthesis Analysis

The synthesis of 1,6-Naphthyridin-3-amine and its derivatives has been a subject of interest in recent years . Various synthetic developments have paved a path to a wide range of functionalized 1,6-naphthyridines . For instance, one study reported the solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives by grinding ketones, malononitrile, and amines in a mortar at room temperature .Molecular Structure Analysis

The molecular structure of 1,6-Naphthyridin-3-amine is characterized by the presence of two fused pyridine rings, making it a naphthalene analog of pyridine with one nitrogen atom in each ring . The empirical formula is C8H7N3 .Chemical Reactions Analysis

1,6-Naphthyridin-3-amine and its derivatives have shown reactivity with various electrophilic or nucleophilic reagents . For example, one study reported the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids, producing monoarylated-1,6-naphthyridines and diarylated-1,6-naphthyridines .科学的研究の応用

抗がん特性

1,6-ナフチリジン(1,6-ナフチリジン-3-アミンを含む)は、顕著な抗がん特性を持つことが判明しています 。これらの化合物は、さまざまな癌細胞株に対する効果について広く研究されています。 構造活性相関(SAR)と分子モデリング研究は、1,6-ナフチリジンに対する抗がん活性を相関付けるために使用されてきました .

抗HIV活性

1,6-ナフチリジンは、抗HIV(ヒト免疫不全ウイルス)特性でも知られています 。これは、新しい抗レトロウイルス薬の開発のための潜在的な候補となっています。

抗菌活性

これらの化合物は、抗菌活性も示しており、さまざまな細菌および真菌感染症の治療に役立つ可能性があります .

鎮痛特性

1,6-ナフチリジンは鎮痛特性を持つことが判明しています 。これは、新しい鎮痛剤の開発に使用できることを示唆しています。

抗炎症活性

これらの化合物は、抗炎症活性も示しており 、関節炎やその他の炎症性疾患などの治療に役立つ可能性があります。

抗酸化活性

1,6-ナフチリジンは、抗酸化活性も示しています 。これは、酸化ストレスによって引き起こされる疾患の治療に役立つ可能性があります。

診断における利用

1,6-ナフチリジン-3-アミンを含むナフチリジンは、診断において広く使用されています 。診断ツールや技術の開発に使用できます。

光物理的応用

ナフチリジンは、光物理的応用でも使用されています 。これには、光電子デバイス用の新素材の開発における使用が含まれます。

Safety and Hazards

1,6-Naphthyridin-3-amine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

作用機序

Target of Action

1,6-Naphthyridin-3-amine is a pharmacologically active compound with a variety of applications . It has been found to exhibit anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities

Mode of Action

For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents . The compound’s interaction with its targets likely results in changes to cellular processes, leading to its various biological effects.

Biochemical Pathways

For instance, its anticancer activity suggests that it may interact with pathways involved in cell proliferation and apoptosis .

Result of Action

The result of 1,6-Naphthyridin-3-amine’s action is likely dependent on the specific biological context in which it is used. For instance, in the context of its anticancer activity, it may result in the inhibition of cancer cell proliferation . .

生化学分析

Biochemical Properties

1,6-Naphthyridin-3-amine interacts with various biomolecules in biochemical reactions. It has been identified as a new class of c-Met kinase inhibitor . The specific and differential functionalization of the 1,6-naphthyridin-3-amine core leads to specific activity .

Cellular Effects

1,6-Naphthyridin-3-amine has been found to have significant effects on various types of cells and cellular processes. It has been reported to have anticancer activity and has been studied on different cancer cell lines . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1,6-Naphthyridin-3-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridin-3-amine framework, it has been identified as a new class of c-Met kinase inhibitor .

特性

IUPAC Name |

1,6-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLLRTLJUUIXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609474 | |

| Record name | 1,6-Naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53454-30-1 | |

| Record name | 1,6-Naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

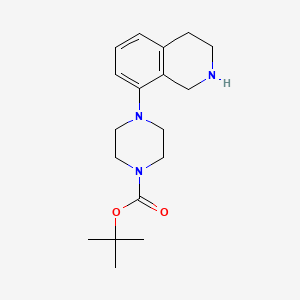

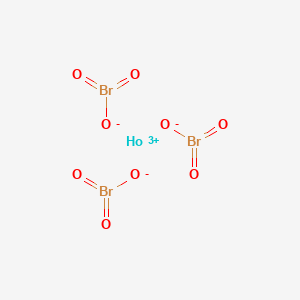

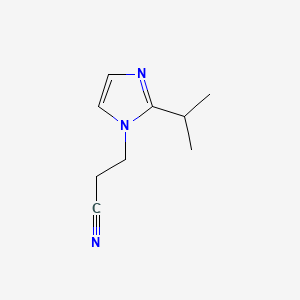

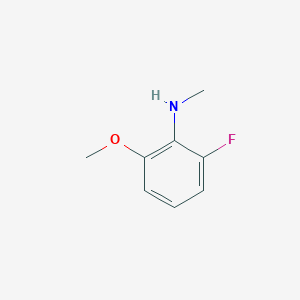

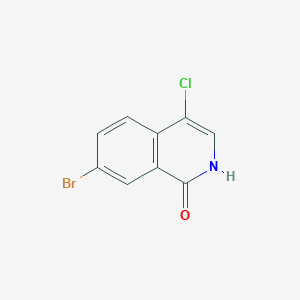

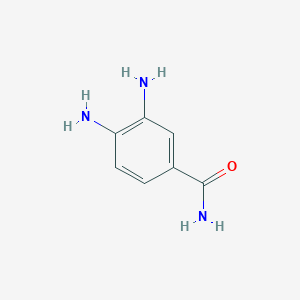

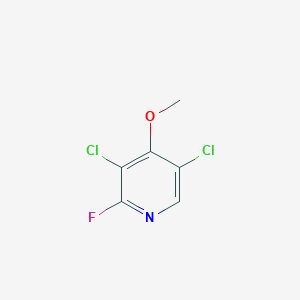

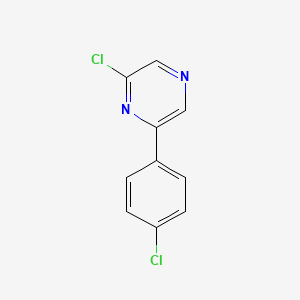

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile](/img/structure/B1628756.png)

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1628766.png)

![1-[2-(Methylamino)benzoyl]proline](/img/structure/B1628775.png)